3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one
Description
3-Amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound featuring a fused pyrazole-triazinone scaffold. This structure is characterized by an amino (-NH2) group at position 3 and a methyl (-CH3) group at position 6. Its unique substitution pattern confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. This article compares this compound with structurally related derivatives, focusing on synthetic methodologies, substituent effects, and functional applications.
Properties
CAS No. |
28668-13-5 |
|---|---|
Molecular Formula |
C5H6N6O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
3-amino-7-methyl-6H-pyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C5H6N6O/c1-2-3-4(8-7-2)5(12)11(6)10-9-3/h6H2,1H3,(H,7,8) |
InChI Key |
FLMVWVXGHKDXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo-triazine derivatives.
Scientific Research Applications
3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo-Triazinone Derivatives
Key Observations :
- Synthetic Yields : Substituents significantly impact yields. For example, bulky groups like cyclohexylethynyl (14% yield, 26e) reduce efficiency compared to phenylethynyl (70%, 26b), likely due to steric hindrance .
- Molecular Weight and Solubility: Amino and methyl groups in the target compound (MW 166.14 g/mol) may enhance solubility compared to bulkier derivatives (e.g., 26b, MW 314.34 g/mol).
- Thermal Stability: NPTO, with a nitro group, exhibits high thermal stability (decomposition at 176.94°C) suitable for energetic materials, whereas amino groups may improve hydrogen bonding in pharmaceuticals .
Energetic Materials
- Contrast with Target Compound: The amino and methyl groups in 3-Amino-7-methyl likely reduce explosive performance but improve stability for non-energetic applications.
Structural and Spectroscopic Comparisons
- NMR Trends : Benzyl-substituted analogs (e.g., 26b) show aromatic proton resonances at δ 7.27–7.70 ppm, while trimethylsilyl groups (26c) introduce upfield shifts (δ 0.15–0.25 ppm for Si-CH3) .
- Mass Spectrometry : Ethynyl substituents (e.g., 26b, m/z 345) produce distinct fragmentation patterns compared to iodinated derivatives (e.g., 7-iodo, m/z 388) .
Biological Activity
Overview
3-Amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (CAS No. 28668-13-5) is a heterocyclic compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. Characterized by a unique pyrazolo-triazine core, this compound exhibits various pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 166.142 g/mol |
| Density | 2.1 g/cm³ |
| Boiling Point | 278.7 °C at 760 mmHg |
| Flash Point | 122.4 °C |
The biological activity of 3-amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which subsequently blocks their activity. This interaction can influence various biochemical pathways crucial for cellular function and disease progression.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) of synthesized compounds against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed comparable or enhanced efficacy relative to standard antibiotics such as ciprofloxacin and levofloxacin.
| Compound | MIC (µg/mL) |
|---|---|
| 3-Amino Derivative A | 8 |
| Ciprofloxacin | 16 |
| Levofloxacin | 32 |
Anticancer Activity
The anticancer potential of 3-amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one has been explored through various in vitro studies. Compounds derived from this scaffold have shown promising results against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Notably, one study reported that certain derivatives induced apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation.
Case Study: MCF-7 Cell Line
In a study assessing the effects on the MCF-7 breast cancer cell line:
- IC values were determined for various derivatives.
- Compounds demonstrated significant cytotoxic effects with IC values ranging from 10 to 50 µM.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease mechanisms:
- Alkaline Phosphatase Inhibition : Several derivatives were found to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is associated with various pathological conditions.
Comparison with Similar Compounds
Similar Compounds :
- Pyrazolo[3,4-d]pyrimidine : Exhibits similar structural features with notable biological activities.
- Triazolo[1,5-c]pyrimidine : Known for its pharmacological properties and used in related research applications.
Unique Features :
The presence of both amino and methyl groups in the structure of 3-amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one contributes to its distinct chemical reactivity and biological activity compared to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
